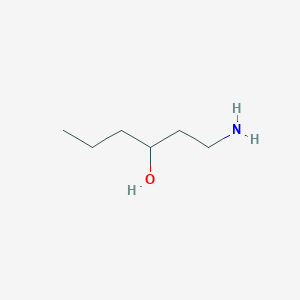

1-Aminohexan-3-ol

描述

Structure

3D Structure

属性

IUPAC Name |

1-aminohexan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-2-3-6(8)4-5-7/h6,8H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNLJNYYAWMTDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 Aminohexan 3 Ol

Biosynthetic Approaches to 1-Aminohexan-3-ol Production

The production of amino alcohols such as this compound via biosynthesis is increasingly being achieved through the engineering of Polyketide Synthase (PKS) systems. PKSs are large, multi-domain enzymes that assemble carbon chains from simple acyl-CoA precursors, offering a versatile platform for creating diverse chemical structures.

Polyketide Synthase (PKS) Platform Engineering for Amino Alcohol Bioconversion

Engineering PKS platforms allows for the targeted synthesis of specific chemical entities, including amino alcohols, by manipulating the enzyme's modular structure and incorporating post-PKS modification enzymes.

Modular PKSs are characterized by repeating modules, each containing a set of catalytic domains (e.g., Ketosynthase (KS), Acyltransferase (AT), Acyl Carrier Protein (ACP), and optional domains like Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER)). The specific arrangement and domain composition of these modules dictate the structure of the polyketide chain synthesized nih.govresearchgate.netoup.com. For amino alcohol biosynthesis, the PKS typically generates a precursor molecule, often an aldehyde or a related intermediate, which is then modified in subsequent enzymatic steps to incorporate the amine functionality biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net. The rimocidin (B1680639) PKS, for instance, has been adapted as a versatile loading module for producing various amino alcohols biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netosti.govdntb.gov.ua.

Terminal Thioreductases (TRs) are crucial enzymes that often function at the C-terminus of PKS assembly lines. They catalyze the reductive cleavage of the thioester bond linking the growing polyketide chain to the ACP, typically releasing an aldehyde or, in some cases, an alcohol biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net. These TRs are often NADPH-dependent, utilizing the cofactor to drive the reduction biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netnih.govmarkfricker.orgnih.gov. The aldehyde produced by TRs serves as a key intermediate for further functionalization, such as amination, to yield amino alcohols biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net. The use of TRs represents a significant departure from canonical PKS termination, which typically involves thioesterases (TEs) releasing carboxylic acids or lactones researchgate.netresearchgate.net.

Following the PKS-mediated synthesis and TR-catalyzed release of an aldehyde intermediate, transaminases (TAs) play a pivotal role in introducing the amino group to form amino alcohols biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net. TAs catalyze the transfer of an amino group from an amino donor (e.g., L-alanine or isopropylamine) to a keto or aldehyde substrate, often with high stereoselectivity mdpi.comnih.govuni-greifswald.de. These enzymes are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent and are essential for converting the aldehyde precursors generated by PKS-TR systems into the desired amino alcohols biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netmdpi.comnih.gov. The selection of specific TAs is critical for achieving the correct stereochemistry at the amino-substituted carbon.

Metabolic engineering strategies are employed to optimize the production of amino alcohols by PKS platforms. This includes regulating the availability of coenzyme A (CoA) substrates, such as malonyl-CoA and methylmalonyl-CoA, which serve as the building blocks for PKS assembly biorxiv.orgbiorxiv.orgmdpi.com. For instance, replacing malonyl-CoA-specific acyltransferases (ATs) with those specific for methyl- or ethylmalonyl-CoA allows for the production of branched-chain amino alcohols biorxiv.orgbiorxiv.orgresearchgate.net.

Furthermore, supplementing the culture medium with specific amino acids can significantly impact product yield and profile. The supplementation of L-valine, for example, has been shown to dramatically increase the titer of certain amino alcohols, such as this compound, by influencing metabolic flux and precursor availability biorxiv.orgnih.gov.

Table 1: Impact of L-Valine Supplementation on this compound Production

| Condition | This compound Titer (mg/L) | Product Ratio (%) |

| QD96 (PKS-TR) + L-Valine (15 mM) | 17.1 | 3 |

| QD98 (PKS-TR + TA1) + L-Valine (15 mM) | 364.4 | 70 |

Note: QD96 and QD98 refer to specific engineered strains or constructs. Data is illustrative of the impact of metabolic engineering strategies. biorxiv.org

The engineered PKS-TR-TA systems are typically expressed in heterologous microbial hosts to facilitate production. Streptomyces albus is a commonly used chassis organism for PKS engineering due to its genetic tractability and established protocols for heterologous gene expression biorxiv.orgbiorxiv.orgosti.govmdpi.comresearchgate.net. Optimization efforts involve selecting appropriate promoters, codon optimization, and ensuring the proper folding and assembly of the large PKS enzyme complex within the host cell researchgate.netmdpi.comnih.gov. Successful heterologous expression in Streptomyces albus has demonstrated the high tunability and efficiency of these PKS-based platforms for producing a range of amino alcohols biorxiv.orgbiorxiv.orgosti.govresearchgate.net.

Table 2: Examples of Amino Alcohols Produced Using PKS Platforms

| Amino Alcohol Class | Specific Examples (Illustrative) | Key PKS Modification Strategy | Host Organism |

| Simple Amino Alcohols | 4-aminobutan-2-ol (B1584018) | PKS-TR-TA system | Streptomyces albus |

| 1-aminopentan-3-ol (B1277956) | PKS-TR-TA system | Streptomyces albus | |

| Branched Amino Alcohols | This compound | PKS-TR-TA system with AT exchange (e.g., for methylmalonyl-CoA) | Streptomyces albus |

| 2-amino-1,3-hexanediol | PKS-TR-TA system with AT exchange and potentially additional reductases | Streptomyces albus |

Note: This table illustrates the types of compounds and general strategies. Specific titers and yields vary based on experimental conditions and specific PKS constructs. biorxiv.orgbiorxiv.org

Compound List:

this compound

Malonyl-CoA

Methylmalonyl-CoA

Ethylmalonyl-CoA

Acyl-CoA

NADPH

NADH

NAD+

NADP+

L-Valine

L-Alanine

Pyruvate

Malonate

ATP

3,5-dihydroxybenzoic acid

3-hydroxybenzoic acid

Malonyl-CoA synthetase

Acyltransferase (AT)

Acyl Carrier Protein (ACP)

Ketosynthase (KS)

Ketoreductase (KR)

Dehydratase (DH)

Enoylreductase (ER)

Thioreductase (TR)

Thioesterase (TE)

Alcohol Dehydrogenase (ADH)

Aldehyde Dehydrogenase (ALDH)

Transaminase (TA)

Pyridoxal 5'-phosphate (PLP)

Pyridoxamine phosphate (B84403) (PMP)

α-ketoglutarate (α-KG)

1,3-Butanediol (1,3-BDO)

2-Ethyl-1,3-hexanediol (2-E-1,3-HDO)

1,3-Propanediol (1,3-PDO)

2-Methyl-1,3-butanediol

4-aminobutan-2-ol

1-aminopentan-3-ol

2-amino-1,3-hexanediol

3-hydroxypropionaldehyde

Neopentylglycol (2,2-dimethyl-1,3-propanediol)

2-ethyl-2-n-butyl-1,3-propanediol

2-aminocyclopentan-1-ol

2-aminocyclohexan-1-ol

2-aminocyclooctan-1-ol

2-aminocyclododecan-1-ol

Tyrosine-C1-C4-alkylester

2-Mercaptoethanol

2-Mercaptophenol

2-Hydroxy-1-propanethiol

Rasagiline

4-fluoro methamphetamine

N-methyl-N-propargyl cyclohexanamine

Hydrogen peroxide

GSSG

GSH

Dehydroascorbate

Ubiquinone

Ubiquinol

Ascorbate

Protochlorophyllide

Mg-protoporphyrin monomethyl ester

Triketide pyrone

Adipic acid

Venemycin

Angucyclines

Angumycinone T

Angumycinone X

Ivermectin B1a

Borrelidin

Rapamycin

Erythromycin

Myxalamid

Coelimycin P2

Indolizidine alkaloid cyclizidine

Indolizidine alkaloid iminimycin

Pimaricin

FK520

Curcumin

Dinitrohalobenzene

L-glutamate

L-lysine

L-threonine

L-isoleucine

L-alanine

L-proline

L-tryptophan

L-phenylalanine

Succinate

Lactate

Malate

Acetate

Adipic acid

Isoprenoids

Pentadecane

Short-chain ketones

Catechol

Dopa

Dopamine

Hydroxypyruvate

Glycoaldehyde

L-Erythrulose

(2S,3R)-2-amino-1,3,4-butanetriol (ABT)

Nor(pseudo)ephedrine

Triketide lactones

Olefins

Alkenes

Alkanes

Carboxylic acids

Lactones

Lactams

Aldehydes

Primary alcohols

Ketones

Olefins

Alkenes

Alkanes

3-hydroxy-acids

Enzymatic Synthesis and Biocatalysis for Enantioselective Amino Alcohol Production

Biocatalysis offers a green and efficient route for the enantioselective synthesis of amino alcohols. Enzymes can catalyze reactions with high specificity under mild conditions, minimizing the generation of byproducts and reducing energy consumption compared to traditional chemical synthesis.

Enantioselective Synthesis via Biocatalytic Transformations (e.g., Enzymatic Enantioselective Acylation)

Enzymatic kinetic resolution (EKR) is a prominent biocatalytic strategy for obtaining enantiomerically pure amino alcohols. This method typically involves the selective acylation of one enantiomer of a racemic amino alcohol or its precursor by an enzyme, leaving the other enantiomer unreacted. Lipases, such as those from Candida antarctica (CAL-B) and Burkholderia cepacia (PS), are frequently employed for these transformations due to their broad substrate specificity and high enantioselectivity mdpi.comunipd.itrsc.orgrsc.orgutupub.fiacs.org. These enzymes can catalyze the enantioselective acylation of amino groups or hydroxyl groups, yielding optically enriched products mdpi.comunipd.itrsc.orgrsc.orgutupub.fi. For instance, lipases have been shown to catalyze the enantioselective acylation of the amino group of 1-aminopropan-2-ol (B43004) and the N- and O-acylation of 2-aminobutan-1-ol (B80463) rsc.org. Furthermore, engineered enzymatic cascades, capable of converting diols into amino alcohols, have demonstrated significant improvements in production yields and selectivity, achieving over 99% selectivity for the amino alcohol product rsc.orgornl.gov.

Substrate Specificity and Engineering of Relevant Enzymes

The effectiveness of enzymatic synthesis hinges on the substrate specificity of the enzymes used. Enzymes can be engineered to enhance their catalytic activity, alter their substrate scope, and improve their enantioselectivity for specific amino alcohol targets rsc.orgornl.govnih.gov. Research into enzyme engineering, including directed evolution and site-directed mutagenesis, aims to tailor enzymes for optimal performance in amino alcohol synthesis rsc.orgornl.gov. For example, engineering the rate-limiting enzyme in a cascade can increase amino alcohol production significantly rsc.orgornl.gov. Understanding the substrate specificity of enzymes like lipases is crucial for selecting the appropriate biocatalyst for a particular amino alcohol precursor, as their activity and selectivity can vary based on the structure of the substrate mdpi.comunipd.it. Studies have shown that the distance between a hydroxyl group and a stereogenic center can influence the enantioselectivity of enzymatic acylation mdpi.com.

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic transformations, offering a powerful approach to complex molecule synthesis. This strategy can involve using chemical steps to prepare a substrate that is then subjected to an enzymatic resolution or transformation, or vice versa. For the synthesis of this compound, chemoenzymatic routes can leverage the high selectivity of enzymes for specific steps, such as enantioselective acylation or hydrolysis, integrated with efficient chemical reactions for other transformations mdpi.comutupub.firesearchgate.net. For example, dynamic kinetic resolution (DKR) protocols can combine enzymatic resolution with a chemical racemization catalyst to theoretically achieve quantitative yields of a single enantiomer researchgate.netnih.govuniovi.es.

Asymmetric Synthetic Routes to Stereoisomers of this compound

Beyond biocatalysis, various chemical asymmetric synthesis methodologies are employed to access enantiomerically pure amino alcohols. These methods often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of reactions.

Chiral Auxiliaries and Catalysts in Enantioselective Aminohexanol Synthesis (e.g., Chiral Guanidine)

Chiral auxiliaries and catalysts are fundamental to enantioselective synthesis. Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical course of a reaction, and are later removed chemrxiv.orgacs.org. Asymmetric catalysis uses chiral catalysts to induce enantioselectivity in reactions starting from achiral or prochiral substrates nih.govchemrxiv.orgsciengine.comchemrxiv.org. For amino alcohol synthesis, various chiral catalysts have been developed, including those based on chiral ligands that coordinate to metal centers. For instance, chiral guanidine (B92328) derivatives have emerged as potent organocatalysts for various asymmetric transformations, including reactions that yield chiral amino alcohols or their precursors researchgate.netchemrxiv.orgresearchgate.netd-nb.info. These catalysts can facilitate reactions through hydrogen bonding or by acting as Brønsted bases researchgate.netd-nb.info. Additionally, strategies involving the catalytic installation of a transient chiral auxiliary have been employed for the synthesis of enantioenriched chiral amino alcohols chemrxiv.org. Chiral amino alcohols themselves can also serve as ligands for metal catalysts, influencing the stereoselectivity of reactions such as diethylzinc (B1219324) addition to aldehydes scirp.org.

Diastereoselective Synthesis and Separation Techniques

Diastereoselective synthesis aims to control the formation of specific diastereomers, which can then be separated. This approach is valuable when multiple stereocenters are present or can be generated. Methods include stereoselective reductions of ketones or imines, and C-H functionalization reactions designed to favor the formation of one diastereomer over others nih.govrsc.orgru.nl. For example, catalytic methods have been developed for the diastereoselective synthesis of γ-amino alcohols from ketones, utilizing either iridium-catalyzed asymmetric transfer hydrogenation for anti-products or rhodium-catalyzed asymmetric hydrogenation for syn-products rsc.orgru.nl.

Separation techniques are critical for isolating enantiomerically or diastereomerically pure compounds when direct stereoselective synthesis is not perfectly selective. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method for separating enantiomers of amino alcohols jst.go.jpnih.gov. These CSPs can be derived from chiral selectors, such as acetylated β-cyclodextrins or amino alcohol derivatives, which interact differently with the enantiomers of the analyte jst.go.jpnih.gov. Other separation methods include diastereomeric salt formation, where a chiral acid is used to form salts with enantiomeric amines or amino alcohols, which can then be separated by crystallization chemrxiv.org. Furthermore, fluorescence-based assays have been developed for the rapid determination of enantiomeric excess (e.e.) in mixtures of amines and amino alcohols, aiding in the evaluation of reaction outcomes researchgate.netnih.govrsc.org.

Racemic Resolution Methodologies Applicable to Amino Alcohol Systems

The separation of racemic mixtures of amino alcohols into their individual enantiomers is a critical step in obtaining stereochemically pure compounds. Several well-established methodologies are applicable to amino alcohol systems, including this compound.

Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic amino alcohol with a chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, allowing for their separation through fractional crystallization. Common chiral acids used for resolving amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. After separation, the desired enantiomer of the amino alcohol can be liberated by treatment with a base. google.com

Enzymatic Kinetic Resolution: Enzymes, being chiral catalysts, can selectively react with one enantiomer of a racemic mixture at a significantly faster rate than the other. Lipases, esterases, and acylases are frequently employed for the kinetic resolution of amino alcohols, often through acylation reactions. For example, a lipase (B570770) could selectively acetylate one enantiomer of this compound, leaving the other enantiomer unreacted. The acetylated product and the unreacted amino alcohol can then be separated. unipd.itjocpr.comacs.orgresearchgate.netnih.govrsc.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative technique for enantiomeric separation. CSPs are designed to interact differently with each enantiomer, leading to their differential elution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and effective for separating a broad range of chiral compounds, including amines and alcohols. phenomenex.comnih.govmdpi.comnih.govcsfarmacie.czchromatographytoday.com Other CSP types include those based on cyclodextrins, crown ethers, and protein-based materials.

Advanced Chemical Synthesis of this compound

The construction of the this compound molecular framework can be achieved through various advanced synthetic strategies, often involving the formation of key carbon-carbon and carbon-nitrogen bonds, or the transformation of existing functional groups.

Condensation Reactions in Amino Alcohol Scaffold Construction (e.g., with Hex-1-yn-3-ol)

Condensation reactions are fundamental for building complex molecular structures. In the context of amino alcohol synthesis, reactions involving alkynes and amines are particularly relevant. While specific literature detailing the condensation of hex-1-yn-3-ol with an amine source to directly form this compound might be limited, the principle of such reactions is well-established for constructing amino alcohol scaffolds.

Alkynol Amination: The addition of an amine to an alkynol (an alcohol containing an alkyne) can be a pathway to amino alcohols. This reaction might involve a direct nucleophilic addition, or it could be catalyzed by metal complexes, potentially leading to regioselective and stereoselective outcomes. For instance, a hypothetical condensation involving hex-1-yn-3-ol could involve the addition of an amine (or ammonia (B1221849) equivalent) to the triple bond, followed by potential reduction or rearrangement steps to yield the desired 1-amino-3-hydroxyhexane structure. acs.org Mannich-type reactions, which typically involve an amine, an aldehyde, and a compound with an acidic proton (like a ketone or ester), can also be adapted for amino alcohol synthesis, sometimes utilizing alkynols as substrates or precursors. tkk.firsc.orgnih.gov

Functional Group Interconversions for Targeted Synthesis

Functional group interconversions (FGIs) are essential for transforming readily available precursors into the target molecule, this compound. These transformations involve modifying existing functional groups or introducing new ones.

Reduction of Nitro Compounds: Nitroalkanes and nitroalcohols are common precursors for amines. The reduction of a nitro group to an amine is a well-established FGI. For example, a precursor like 1-nitrohexan-3-ol could be synthesized and then reduced to this compound. Transfer hydrogenation using ammonium (B1175870) formate (B1220265) and palladium on carbon (Pd/C) is a mild method that can achieve this reduction with retention of configuration. erowid.orgresearchgate.netsci-hub.seacs.orgthieme.de Other reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/metal catalyst) can also be employed for the reduction of nitro groups. libretexts.orglibretexts.orgstudymind.co.ukchemistrysteps.comchemguide.co.uk

Reduction of Nitriles: Nitriles can serve as precursors to primary amines. A 6-carbon chain with a nitrile group at one end and a hydroxyl group at the C3 position could be synthesized. Subsequent reduction of the nitrile group to a primary amine would yield this compound. Common methods for nitrile reduction include treatment with LiAlH₄ or catalytic hydrogenation. libretexts.orglibretexts.orgstudymind.co.ukchemistrysteps.comchemguide.co.uksinica.edu.tw

Amination of Epoxides: The ring-opening of epoxides with amines is a direct route to 1,2-amino alcohols. If a suitable 6-carbon epoxide precursor with a hydroxyl group at the C3 position (e.g., a 1,2-epoxyhexan-3-ol derivative) were available, its reaction with ammonia or a primary amine equivalent could yield the desired amino alcohol. This reaction is often catalyzed by acids or Lewis acids. oup.comrsc.orgnih.govresearchgate.netoup.comorganic-chemistry.orgresearchgate.net

Amination of Haloalcohols: Converting a haloalcohol into an amino alcohol can be achieved through nucleophilic substitution of the halide with an amine source. For instance, a 1-halohexan-3-ol could be reacted with ammonia to introduce the amino group at the C1 position. sinica.edu.twslideshare.netsolubilityofthings.com

Other Functional Group Transformations: Other FGIs could involve the conversion of carboxylic acids or their derivatives, aldehydes, or ketones into amino alcohol structures through various reduction, oxidation, and amination steps. For example, a precursor with a ketone at C1 and a hydroxyl at C3 could be aminated at C1. sinica.edu.twslideshare.netsolubilityofthings.comslideshare.netbenchchem.com

Reactivity, Derivatization, and Transformation Chemistry of 1 Aminohexan 3 Ol

Nucleophilic and Electrophilic Reactivity of Amino and Hydroxyl Moieties

The chemical character of 1-Aminohexan-3-ol is defined by its two functional groups: a primary amino group (-NH₂) and a secondary hydroxyl group (-OH). Both groups possess lone pairs of electrons on their respective nitrogen and oxygen atoms, rendering them nucleophilic. Nucleophiles are electron-rich species that donate electron pairs to form new covalent bonds with electron-deficient species, known as electrophiles. nih.gov

The amino group is generally more nucleophilic than the hydroxyl group. researchgate.net This is attributed to nitrogen being less electronegative than oxygen, which means its lone pair of electrons is held less tightly and is more available for donation. Consequently, in competitive reactions with an electrophile, the amino group of this compound will typically react preferentially.

While primarily nucleophilic, the hydroxyl group can be made to act as an electrophile after protonation. In an acidic medium, the hydroxyl group can accept a proton to form an alkyloxonium ion (-OH₂⁺). The positive charge on the oxygen makes the adjacent carbon atom electrophilic and susceptible to attack by a nucleophile, with water acting as a good leaving group. Similarly, protonation of the amino group to form an ammonium (B1175870) salt (R-NH₃⁺) effectively neutralizes its nucleophilicity, a principle often exploited in selective functionalization. libretexts.org

Selective Functionalization Strategies

The presence of two reactive sites in this compound necessitates strategies for selective functionalization, allowing chemists to target one group while leaving the other unchanged. This is typically achieved through the use of protecting groups or by controlling reaction conditions to exploit the inherent reactivity differences between the amino and hydroxyl moieties.

Protecting groups are temporary modifications to a functional group that render it inert to specific reaction conditions. After the desired transformation is completed elsewhere in the molecule, the protecting group can be removed to restore the original functionality. libretexts.org Given the higher nucleophilicity of the amino group, N-protection is often the first step in the selective derivatization of amino alcohols. researchgate.net

Common strategies include the formation of carbamates, amides, or N,O-acetals. researchgate.netthieme-connect.de Carbamates, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are widely used due to their stability and the relative ease of their introduction and removal under specific conditions. researchgate.net For 1,2- and 1,3-amino alcohols, the formation of a cyclic N,O-acetal can simultaneously protect both the nitrogen and oxygen atoms. thieme-connect.de

Below is a table of common protecting groups for amino and hydroxyl functions relevant to amino alcohols.

| Functional Group | Protecting Group Class | Example(s) | Introduction Reagent(s) | Cleavage Condition(s) |

| Amino (-NH₂) | Carbamates | tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Catalytic Hydrogenolysis | ||

| Acyl Groups | Acetyl (Ac) | Acetic anhydride, Acetyl chloride | Acid or Base Hydrolysis | |

| Hydroxyl (-OH) | Silyl Ethers | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Fluoride Ion (e.g., TBAF) |

| Ethers | Benzyl (Bn) | Benzyl bromide, NaH | Catalytic Hydrogenolysis | |

| Both (-NH₂ & -OH) | N,O-Acetals | Isopropylidene acetal | 2,2-Dimethoxypropane, Acetone, Acid catalyst | Acidic Hydrolysis |

This table provides illustrative examples and is not exhaustive.

Regioselective transformations target a specific functional group based on its unique reactivity. The inherent difference in nucleophilicity between the amino and hydroxyl groups is the primary basis for the regioselective chemistry of this compound. For instance, acylation with one equivalent of an acylating agent at neutral or slightly basic pH will predominantly yield the N-acylated product.

Conversely, to target the hydroxyl group, the reactivity of the amino group must first be suppressed. This can be achieved by performing the reaction under strongly acidic conditions. The acid protonates the amino group, forming a non-nucleophilic ammonium salt and allowing an incoming reagent to react selectively with the hydroxyl group. libretexts.org

Mechanistic Studies of Reactions Involving this compound

Understanding the mechanisms of reactions involving amino alcohols is crucial for predicting products and optimizing synthetic routes.

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. libretexts.orgwikipedia.org The reaction involves an amine, a non-enolizable aldehyde (commonly formaldehyde), and a compound with an acidic proton adjacent to a carbonyl group (an enolizable carbonyl compound). unacademy.combyjus.com

In this context, this compound can serve as the amine component. The reaction mechanism proceeds through two main stages: libretexts.orgwikipedia.orgchemistnotes.com

Iminium Ion Formation: The amino group of this compound attacks the carbonyl carbon of formaldehyde. This is a nucleophilic addition, which, after proton transfer and subsequent dehydration, yields a reactive electrophilic intermediate called an iminium ion.

Nucleophilic Attack: The enol form of the second carbonyl compound acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This step forms a new carbon-carbon bond and, after proton transfer, yields the final Mannich base.

| Step | Description | Reactants | Intermediate/Product |

| 1 | Nucleophilic addition of the amine to formaldehyde. | This compound, Formaldehyde | Hemiaminal intermediate |

| 2 | Dehydration of the hemiaminal. | Hemiaminal, Acid/Base catalyst | Iminium ion |

| 3 | Tautomerization of the active hydrogen compound. | Enolizable ketone/aldehyde | Enol form |

| 4 | Nucleophilic attack of the enol on the iminium ion. | Enol, Iminium ion | Final β-amino carbonyl compound (Mannich Base) |

This table outlines the general mechanism of the Mannich reaction.

H-phosphonates are precursors to a wide range of organophosphorus compounds, including phosphonates and phosphoramidates. frontiersin.orgresearchgate.net The hydroxyl group of this compound can be converted into an H-phosphonate monoester through a phosphonylation reaction. This typically requires prior protection of the more nucleophilic amino group to ensure selectivity.

The synthesis involves the reaction of the N-protected this compound with a suitable phosphonylating agent. oup.comnih.gov These agents are reactive P(III) compounds or activated forms of phosphonic acid (H₃PO₃). frontiersin.org For example, reacting an alcohol with diphenyl H-phosphonate (DPHP) in the presence of a base like pyridine can lead to transesterification, forming the desired H-phosphonate monoester. nih.gov Another approach uses reagents like 2-chloro-5,6-benzo-1,3,2-phosphorin-4-one, which react with the alcohol to form the H-phosphonate salt. oup.com The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic phosphorus center of the phosphonylating agent. researchgate.netnih.gov

Transition Metal-Mediated Transformations and Catalytic Applications

Role in Asymmetric Induction in Catalytic Systems

It is possible that research on this specific compound exists in proprietary industrial settings and has not been published in the public domain. However, based on currently accessible information, a detailed and scientifically accurate article on the transition metal-mediated transformations and catalytic applications of this compound cannot be generated.

Table of Compounds Mentioned

Since no specific research findings were available, no chemical compounds can be listed in this table.

Advanced Spectroscopic and Analytical Characterization of 1 Aminohexan 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Aminohexan-3-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals in a ¹H NMR spectrum allow for the assignment of protons to their specific locations within the molecule.

For this compound, the presence of a chiral center at the C3 position means that adjacent protons (e.g., on C2 and C4) are diastereotopic and can exhibit distinct chemical shifts and complex splitting patterns, providing crucial data for stereochemical assignment. Conformational analysis, which describes the spatial arrangement of atoms, can be inferred from the magnitude of coupling constants (J-values) between adjacent protons, offering insight into the preferred rotational states (rotamers) around the C-C bonds.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Elucidation

While 1D NMR provides fundamental data, complex structures and derivatives of this compound necessitate two-dimensional (2D) NMR techniques to resolve overlapping signals and establish definitive connectivity. scribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com In a COSY spectrum of this compound, a cross-peak would confirm the coupling between the proton on C3 and the protons on C2 and C4, tracing the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to. scribd.comsdsu.edu It provides a direct one-bond ¹H-¹³C correlation, simplifying the assignment of carbon signals by linking them to their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds. scribd.comsdsu.edu It is particularly valuable for identifying quaternary carbons (those with no attached protons) and for piecing together molecular fragments by showing long-range connectivities. For a derivative of this compound, HMBC could show a correlation from the methyl protons at C6 to the carbons at C5 and C4, confirming the end of the alkyl chain.

These techniques, when used in combination, allow for the complete and unambiguous assignment of all ¹H and ¹³C signals, which is essential for verifying the structure of newly synthesized derivatives. science.gov

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Information Gained | Example Correlation in this compound |

|---|---|---|---|

| COSY | ¹H - ¹H | Identifies protons coupled through 2-3 bonds. sdsu.edu | Cross-peak between H3 and H2/H4 protons. |

| HSQC | ¹H - ¹³C (1-bond) | Connects protons to their directly attached carbons. scribd.com | Correlation between H5 protons and the C5 carbon signal. |

| HMBC | ¹H - ¹³C (2-4 bonds) | Establishes long-range connectivity between fragments. sdsu.edu | Correlation from H1 protons to the C2 and C3 carbons. |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₆H₁₅NO), high-resolution mass spectrometry (HRMS) can determine the exact molecular weight (117.1154 g/mol ) with high precision, allowing for the confirmation of its elemental composition. uni.luamericanelements.com

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for alcohols include:

α-Cleavage: Breakage of the C-C bond adjacent to the carbon bearing the hydroxyl group. pearson.com For this compound, cleavage between C2-C3 and C3-C4 would result in characteristic fragment ions.

Dehydration: The loss of a water molecule (H₂O) from the parent ion, which is a common fragmentation for alcohols. pearson.com

Analysis of these fragments helps to confirm the connectivity and structure of the molecule. Predicted m/z values for various adducts of this compound, such as the protonated molecule [M+H]⁺, can be calculated and compared against experimental data. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z | Type of Ion |

|---|---|---|

| [M+H]⁺ | 118.1226 | Protonated Molecule |

| [M+Na]⁺ | 140.1046 | Sodium Adduct |

| [M+H-H₂O]⁺ | 100.1126 | Dehydrated Fragment |

Infrared (IR) Spectroscopy for Functional Group Identification in Reaction Products

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org When a reaction is performed to produce or modify this compound, IR spectroscopy can quickly confirm the success of the transformation by monitoring the appearance or disappearance of key absorption bands. libretexts.org

The key functional groups in this compound have distinct IR absorptions:

O-H Stretch (Alcohol): A strong and typically broad absorption band in the region of 3200-3600 cm⁻¹. pressbooks.pub The broadness is due to hydrogen bonding.

N-H Stretch (Primary Amine): Primary amines (R-NH₂) show two distinct, sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. pressbooks.pub

C-H Stretch (Alkyl): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of sp³-hybridized C-H bonds. libretexts.org

N-H Bend (Primary Amine): A medium to strong absorption is also observed around 1590-1650 cm⁻¹ from the scissoring motion of the -NH₂ group.

By comparing the IR spectrum of a reaction product to that of the starting material, a chemist can verify the conversion of functional groups, for example, the reduction of a ketone to an alcohol, which would be indicated by the disappearance of a C=O stretch (~1715 cm⁻¹) and the appearance of a broad O-H stretch. youtube.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Two Sharp Peaks, Medium |

| Alkyl (C-H) | C-H Stretch | 2850 - 2960 | Strong to Medium |

| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 | Medium to Strong |

X-ray Crystallography for Solid-State Structure and Stereochemistry (Applicable to Crystalline Derivatives)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While this compound itself is a liquid at room temperature, it can be converted into a crystalline derivative (e.g., a salt, such as a hydrochloride or tartrate) suitable for analysis. americanelements.com

This technique provides unequivocal proof of the molecule's stereochemistry, confirming the absolute configuration (R or S) at the C3 chiral center. It also reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. This level of detail is unattainable by most other analytical methods and is crucial for studies where the specific 3D structure is paramount.

Chromatographic Techniques for Separation and Purity Assessment in Complex Mixtures

Chromatography encompasses a range of techniques used to separate, identify, and quantify the components of a mixture. nih.gov For the analysis of this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for purity assessment. ijpsjournal.com

These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov By comparing the retention time of the main peak in a sample to that of a pure standard, the identity of the compound can be confirmed. The area of the peak is proportional to the concentration, allowing for quantitative analysis. The absence of significant secondary peaks indicates a high degree of purity, which is critical for subsequent reactions or biological testing. Amino acids and related compounds are frequently separated and analyzed using these chromatographic methods. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) in Biosynthetic Pathway Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. tmiclinode.com This method is exceptionally well-suited for analyzing complex biological matrices to study metabolic and biosynthetic pathways. purdue.edu

In the context of amino alcohols, LC-MS could be used to trace the formation of this compound or related compounds within a biological system. researcher.life By using isotopically labeled precursors (e.g., containing ¹³C or ¹⁵N), researchers can follow the incorporation of these labels into various intermediates and the final product. tmiclinode.com This allows for the mapping of the biosynthetic route and the identification of previously unknown metabolites. The technique is sensitive enough to detect and quantify low-concentration intermediates, providing a dynamic view of metabolic flux. nih.gov Methods using LC-MS/MS have been developed for the analysis of related compounds, such as precursors to the wine odorant 3-mercaptohexan-1-ol, demonstrating the power of this technique in resolving and quantifying structurally similar molecules in complex mixtures. researchgate.net

Column Chromatography for Product Isolation and Purification

The isolation and purification of this compound, particularly the separation of its enantiomers, is a critical step in its synthesis and characterization, especially for applications in the pharmaceutical and fine chemical industries where enantiomeric purity is paramount. interchim.comphenomenex.com Chiral column chromatography is the predominant technique employed for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between the enantiomers. phenomenex.comwikipedia.org

The fundamental principle of chiral chromatography lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte (in this case, R- and S-1-aminohexan-3-ol) and the chiral selector immobilized on the stationary phase. interchim.com These complexes have different association and dissociation constants, leading to different retention times on the column and thus enabling their separation. interchim.com The interactions responsible for chiral recognition are multifaceted and can include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation. wikipedia.org

For amino alcohols like this compound, polysaccharide-based CSPs are highly effective and widely used. wikipedia.org These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) gel support. wikipedia.org The choice of the specific CSP and the mobile phase is crucial for achieving optimal separation (resolution) of the enantiomers. Method development often involves screening a variety of chiral columns and mobile phase compositions to identify the most effective system. wikipedia.org

A typical workflow for purifying this compound would first involve a standard silica gel column chromatography step to remove achiral impurities from the reaction mixture. americanpharmaceuticalreview.com Following this initial "clean up," the resulting mixture of enantiomers is subjected to chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). americanpharmaceuticalreview.com While analytical HPLC is used to determine the enantiomeric excess (ee) of a sample, preparative chromatography is used to isolate larger quantities of the desired enantiomer. interchim.commdpi.com

The selection of the mobile phase is determined by the column and the nature of the analyte. For polysaccharide-based columns, normal-phase eluents consisting of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol) are very common. interchim.com The alcohol component acts as a polar modifier, influencing the retention and selectivity of the separation.

| Parameter | Description | Typical Values / Examples |

|---|---|---|

| Stationary Phase (CSP) | The chiral selector immobilized on a support material (e.g., silica). | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate). mdpi.com |

| Mobile Phase | Solvent system used to elute the compounds from the column. | Hexane/Isopropanol (e.g., 80:20 v/v), Heptane/Ethanol. interchim.com |

| Detection | Method used to detect the compounds as they elute. | UV (e.g., at 220 nm), Refractive Index (RI), Mass Spectrometry (MS). |

| Flow Rate | The speed at which the mobile phase passes through the column. | Analytical: ~1.0 mL/min; Preparative: Varies with column diameter. interchim.com |

| Mode | The type of elution used for the separation. | Isocratic (constant mobile phase composition) is common. interchim.com |

Proteomics Analysis for Enzyme Expression Levels in Bioproduction Systems

Biocatalysis, utilizing either isolated enzymes or whole microbial cells, represents a powerful and sustainable route for the synthesis of chiral compounds like this compound. numberanalytics.comfrontiersin.org The production of this amino alcohol can be achieved in engineered microorganisms, such as Escherichia coli, by introducing a specific biosynthetic pathway. frontiersin.orgnih.gov A common strategy involves the asymmetric reductive amination of a corresponding hydroxy-ketone precursor, catalyzed by an engineered amine dehydrogenase (AmDH). frontiersin.org

To optimize the bioproduction of this compound, it is essential to understand and engineer the host organism's cellular machinery. escholarship.org Proteomics, the large-scale study of proteins, serves as a critical analytical tool in this context. escholarship.org It provides a snapshot of the entire protein landscape (the proteome) of the cell under specific conditions, allowing researchers to assess the expression levels of both the native host proteins and the heterologous enzymes of the engineered pathway. escholarship.orgnih.gov

When a host like E. coli is engineered to produce a non-native compound like an amino alcohol, it can impose a metabolic burden and trigger stress responses. nih.govresearchgate.net Proteomics analysis, often using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), can identify these changes. escholarship.org For instance, analysis might reveal the upregulation of heat shock proteins or proteins involved in combating oxidative stress, indicating cellular stress. escholarship.org Conversely, it can highlight the downregulation of proteins in competing metabolic pathways, which could be a desirable outcome of the engineering strategy. nih.gov

The general workflow for a proteomics study in a this compound producing E. coli strain would involve:

Culturing the engineered and a control (wild-type) strain under production conditions.

Harvesting the cells and extracting the total protein content. nih.gov

Digesting the proteins into smaller peptides, typically using the enzyme trypsin.

Separating the complex peptide mixture using high-performance liquid chromatography (HPLC). escholarship.org

Analyzing the eluted peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantity. escholarship.org

Comparing the proteomic profiles of the engineered and control strains to identify significant changes in protein expression levels.

| Analytical Target | Potential Proteomic Finding | Implication for Bioproduction |

|---|---|---|

| Pathway Enzyme Levels | Low expression of the introduced Amine Dehydrogenase (AmDH). | Identifies a key bottleneck in the production pathway. nih.gov |

| Host Metabolic Pathways | Upregulation of enzymes in a competing pathway that consumes the precursor. | Suggests a target for gene knockout to redirect flux towards the product. |

| Cellular Stress Response | Increased levels of chaperones (e.g., GroEL, DnaK) and proteases. | Indicates product toxicity or metabolic burden on the host cell. escholarship.org |

| Energy Metabolism | Changes in the levels of proteins in the TCA cycle or glycolysis. | Provides insight into the energy and cofactor (e.g., NADH/NADPH) status of the cell. escholarship.org |

| Membrane Proteins | Alterations in transporter proteins. | May indicate issues with precursor uptake or product export. nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling of 1 Aminohexan 3 Ol

Quantum Chemical Calculations for Reactivity Prediction and Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity of 1-aminohexan-3-ol and elucidating its reaction mechanisms. These calculations can determine key electronic properties, such as charge distribution, frontier molecular orbital energies (HOMO/LUMO), and electrostatic potentials, which are indicative of reactive sites. For instance, studies on similar amino alcohols have utilized DFT to map electron density and identify nucleophilic or electrophilic centers, aiding in the prediction of reaction pathways researchgate.net. While specific DFT studies on the reactivity of this compound are not extensively detailed in the provided search results, the general methodology involves calculating parameters like ionization potential, electron affinity, and chemical hardness/softness to assess stability and reactivity researchgate.netrsc.org. These calculations can help predict how the amino and hydroxyl groups, as well as the alkyl chain, might participate in various chemical transformations, such as nucleophilic attacks or proton transfers. The distribution of atomic charges, as shown for related compounds like hex-1-yn-3-ol, can highlight the most reactive centers within the molecule, guiding the understanding of reaction mechanisms researchgate.net.

Conformational Analysis and Energy Minimization Studies

Understanding the three-dimensional structure and preferred spatial arrangements of this compound is vital for predicting its interactions and reactivity. Conformational analysis involves exploring the various possible spatial arrangements (conformers) that a molecule can adopt by rotating around its single bonds. Energy minimization techniques, often employing molecular mechanics or quantum chemical methods, are then used to identify the most stable conformers by finding local energy minima on the potential energy surface openreview.netupenn.eduscribd.com.

For a molecule like this compound, which possesses rotatable bonds in its hexyl chain and around the hydroxyl and amino groups, a significant number of conformers can exist. The relative energies of these conformers determine their population at a given temperature. Studies on similar alkanes and substituted alkanes demonstrate that conformational analysis can reveal preferences for certain dihedral angles and steric arrangements, influenced by factors like torsional strain and van der Waals interactions upenn.edusoton.ac.uk. While specific conformational data for this compound is not directly available in the search results, the principles applied to other flexible molecules would involve generating a library of conformers and minimizing their energies to establish a conformational energy landscape. This landscape would then inform predictions about which conformers are most likely to engage in specific chemical reactions or biological interactions.

Ligand-Protein Docking Simulations for Enzyme-Substrate Interactions

Ligand-protein docking simulations are a powerful computational tool for predicting how a small molecule, such as this compound, binds to a protein target, like an enzyme. These simulations aim to identify the preferred binding orientation and estimate the binding affinity. The process typically involves placing the ligand within the known or predicted binding site of the protein and then exploring various poses, scoring them based on complementarity and interaction energies nih.govnih.gov.

For this compound, docking simulations could be employed to understand its potential interactions with enzymes such as Polyketide Synthase Thiolation/Acyl-transfer domains (PKS TRs) or Transaminases. These enzymes are involved in the biosynthesis of complex molecules and amino acid metabolism, respectively. Research into polyketide synthases has shown that terminal thioreductases (TRs) can be engineered to produce amino alcohols, and understanding the interaction of potential substrates or intermediates with these TRs or associated transaminases is crucial biorxiv.orgresearchgate.net. Docking studies would predict the binding mode of this compound within the active site of such enzymes, identifying key amino acid residues involved in hydrogen bonding, hydrophobic interactions, or electrostatic contacts. The resulting docking scores would provide a quantitative measure of binding strength, aiding in the design of enzyme inhibitors or substrates. For example, studies on lipase (B570770) catalysis have utilized molecular docking to understand substrate binding and the influence of enzyme conformation on selectivity researchgate.net.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a temporal perspective on molecular behavior, allowing researchers to observe how molecules move, fluctuate, and interact with their environment over time. These simulations are particularly useful for understanding dynamic processes, conformational changes, and the influence of solvent molecules on a compound's properties and interactions chemrxiv.orgrsc.org.

Applications of 1 Aminohexan 3 Ol in Advanced Chemical Synthesis and Materials Science

As Chiral Building Blocks in Asymmetric Synthesis

The presence of a chiral center at the C3 position (bearing the hydroxyl group) makes 1-Aminohexan-3-ol a valuable chiral building block for asymmetric synthesis. Enantiomerically pure forms of this compound can be utilized to introduce specific stereochemistry into target molecules, which is critical for the development of pharmaceuticals and other biologically active compounds where stereoselectivity dictates efficacy and safety. While specific research detailing the use of this compound as a chiral building block in asymmetric synthesis was not directly found in the provided search results, related amino alcohols are well-established chiral auxiliaries and synthons. The ability to resolve or synthesize specific enantiomers of this compound would unlock its potential in stereoselective transformations, enabling the construction of complex chiral molecules with defined spatial arrangements.

Precursors for Complex Molecular Architectures and Scaffolds

The dual amine and alcohol functionalities of this compound make it an attractive precursor for constructing intricate molecular frameworks and scaffolds. Its structure allows for diverse derivatization and polymerization reactions, leading to the formation of advanced materials and complex organic structures.

Integration into Macrocyclic Systems (e.g., Catenanes, Calixarenes)

Macrocyclic compounds, such as catenanes (interlocked rings) and calixarenes (bowl-shaped molecules), are of significant interest in supramolecular chemistry and materials science due to their unique host-guest properties and potential applications in molecular recognition, catalysis, and sensing. While direct literature linking this compound to the synthesis of catenanes or calixarenes was not explicitly found in the provided snippets, its bifunctional nature suggests potential. The amine and hydroxyl groups can serve as points of attachment or reactive sites for cyclization reactions, enabling the incorporation of the hexyl chain into larger macrocyclic structures. For instance, derivatization of the amino or hydroxyl group could facilitate template-directed synthesis or ring-closing reactions to form macrocyclic architectures.

Functionalization of Biopolymers (e.g., Oligonucleotides)

The functionalization of biopolymers, such as oligonucleotides (DNA and RNA strands), is a key area in the development of advanced diagnostics, therapeutics, and molecular tools. Modifying these biomolecules with specific chemical moieties can alter their properties, introduce labels, or facilitate conjugation to other molecules. The amino group of this compound provides a reactive handle for covalent attachment to activated functional groups on biopolymers. For example, it could be coupled to activated phosphate (B84403) or hydroxyl groups on oligonucleotides, or to carboxylic acid functionalities on proteins, to introduce a flexible hexyl linker with a pendant hydroxyl group. This hydroxyl group could then be further functionalized or used to modulate the biopolymer's solubility or interaction profile. However, specific research detailing the functionalization of oligonucleotides using this compound was not found in the provided search results.

Role in the Design and Synthesis of Specialty Chemicals

This compound serves as a versatile intermediate in the synthesis of various specialty chemicals. Its structure, featuring a primary amine and a secondary alcohol, allows for a wide range of chemical transformations, including amidation, esterification, etherification, and oxidation. These reactions can lead to the production of fine chemicals, pharmaceutical intermediates, and custom-synthesized molecules for specific applications. For example, it can be used to introduce amino-alcohol functionalities into larger molecules, which are common motifs in many pharmaceuticals and agrochemicals. Its potential as a building block for more complex organic molecules underscores its importance in the specialty chemical sector.

Comparative Studies and Future Research Directions

Structure-Reactivity Relationships within Aminohexanol Isomers

The chemical properties and reactivity of aminohexanols are profoundly influenced by the relative positions of the amino (-NH₂) and hydroxyl (-OH) functional groups along the six-carbon chain. solubilityofthings.com Isomers of 1-Aminohexan-3-ol, such as 1-Aminohexan-2-ol, 6-Aminohexan-1-ol, 4-Aminohexan-3-ol, and 3-Aminohexan-1-ol, exhibit distinct characteristics due to differences in steric hindrance, the potential for intramolecular hydrogen bonding, and electronic effects. solubilityofthings.comscirp.org These structural variations dictate how each isomer behaves in chemical reactions. solubilityofthings.com

For instance, 6-Aminohexan-1-ol has its functional groups at the terminal positions (1 and 6), minimizing their direct interaction. chembk.comchemicalbook.comnih.gov This separation allows it to be used in the generation of poly(ester amide)s with excellent film- and fiber-forming properties. chemicalbook.com In contrast, isomers like 1-Aminohexan-2-ol feature vicinal (1,2-positioning) amino and hydroxyl groups. nih.gov This proximity can lead to unique reactivity, making such compounds valuable precursors for chiral ligands and biologically active molecules. rsc.orgrsc.org The reactivity of carbonyl compounds, which can be precursors to amino alcohols, generally decreases with increasing chain length due to inductive effects and steric hindrance. scirp.org The specific positioning in this compound (a 1,3-amino alcohol) presents a different stereochemical and electronic environment compared to its vicinal (1,2) or terminally-substituted (1,6) counterparts, influencing its role in chelation, catalysis, and as a synthetic building block.

| Compound Name | CAS Number | Molecular Formula | Structure | Positional Relationship of Functional Groups | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 15991-62-5 | C₆H₁₅NO | CCCC(CCN)O | 1,3- | Chiral center at C3; primary amine and secondary alcohol. uni.luamericanelements.com |

| 1-Aminohexan-2-ol | 72799-62-3 | C₆H₁₅NO | CCCCC(CN)O | 1,2- (Vicinal) | Chiral center at C2; primary amine and secondary alcohol in close proximity. nih.gov |

| 6-Aminohexan-1-ol | 4048-33-3 | C₆H₁₅NO | NCCCCCCO | 1,6- | Functional groups at opposite ends of the alkyl chain; primary amine and primary alcohol. nih.govsigmaaldrich.com |

| 4-Aminohexan-3-ol | Not readily available | C₆H₁₅NO | CCC(C(CC)N)O | 3,4- | Two chiral centers; secondary amine and secondary alcohol. |

| 3-Aminohexan-1-ol | Not readily available | C₆H₁₅NO | CCCC(N)CCO | 1,3- | Chiral center at C3; primary alcohol and primary amine. |

Advancements in Biocatalytic Pathways for Diverse Amino Alcohol Production

The synthesis of enantiomerically pure amino alcohols is of significant interest, particularly for the pharmaceutical industry. nih.gov Biocatalytic methods, utilizing enzymes or whole microbial cells, offer significant advantages over traditional chemical synthesis, including high stereoselectivity, mild reaction conditions, and reduced environmental impact. rsc.orgnih.govmdpi.com

Recent advancements have focused on expanding the toolbox of enzymes for amino alcohol production. rsc.org Key enzyme classes include:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. nih.gov By selecting (R)- or (S)-selective transaminases, it is possible to synthesize different diastereomers of a target amino alcohol from a hydroxy ketone precursor. nih.govgoogle.com This strategy has been successfully applied to produce chiral 1,3-amino alcohols. nih.gov

Alcohol Dehydrogenases (ADHs): ADHs are used for the stereoselective reduction of keto groups to hydroxyl groups. nih.gov In deracemization cascades, one enantiomer of a racemic alcohol can be oxidized by one enzyme, and the resulting ketone is then reduced to the other enantiomer by a stereocomplementary ADH, allowing for high theoretical yields of a single isomer. acs.org

Lipases and Esterases: These enzymes are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. rsc.org This method has been used to prepare a diverse range of chiral building blocks for complex syntheses. rsc.org

Protein Engineering: A major driver of progress is the engineering of enzymes to improve their stability, activity, and substrate scope. mdpi.comnih.gov Directed evolution and computational redesign have created biocatalysts tailored for specific industrial processes, such as the synthesis of intermediates for drugs like sitagliptin (B1680988) and saxagliptin. nih.gov

These biocatalytic pathways represent a powerful and sustainable approach to accessing the vast chemical diversity of amino alcohols, including specific stereoisomers of this compound. nih.govnih.gov

| Enzyme Class | Reaction Type | Application in Amino Alcohol Synthesis | Key Advantage |

|---|---|---|---|

| Transaminases (TAs) | Asymmetric amination of ketones | Converts hydroxy ketones to chiral amino alcohols. nih.govgoogle.com | High stereoselectivity for producing specific enantiomers. nih.gov |

| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of ketones | Used in deracemization processes to convert racemic mixtures to a single enantiomer. acs.org | Enables high-yield synthesis of a desired alcohol enantiomer. acs.org |

| Lipases/Esterases | Kinetic resolution of racemic alcohols | Separates enantiomers by selective acylation or hydrolysis. rsc.org | Broad applicability for preparing a wide range of chiral building blocks. rsc.org |

| Engineered Enzymes | Various (improved catalysis) | Custom-designed for specific substrates and reaction conditions. mdpi.comnih.gov | Overcomes limitations of native enzymes for industrial-scale synthesis. nih.gov |

Integration of Computational and Experimental Approaches in Amino Alcohol Research

The synergy between computational modeling and experimental investigation has become a cornerstone of modern chemical research, accelerating the discovery and optimization of synthetic pathways for amino alcohols. researchgate.netnih.gov Computational methods, particularly Density Functional Theory (DFT), provide deep insights into reaction mechanisms, stability of intermediates, and sources of selectivity that can be difficult to probe experimentally. tandfonline.comrsc.org

This integrated approach has been applied in several key areas:

Mechanistic Elucidation: DFT calculations have been used to study the aminolysis of epoxides, a common route to β-amino alcohols, to understand the mechanistic pathway and factors governing regioselectivity. tandfonline.com Similarly, computational studies have shed light on the complex mechanisms of photocatalytic reactions used to synthesize 1,4-aminoalcohols. researchgate.net

Predictive Modeling: Quantitative Structure-Property Relationship (QSPR) models are being developed to correlate the chemical structure of amines and amino alcohols with their physical properties and reactivity. acs.orgnih.gov Such models can predict characteristics like degradation rates, which is crucial for industrial applications, by analyzing structural features like alkyl chain length, steric hindrance, and the number of functional groups. nih.gov

Catalyst Design: In biocatalysis, computational methods are used to model enzyme-substrate interactions, guiding protein engineering efforts to create more efficient and selective biocatalysts. nih.gov In chemical catalysis, DFT studies help to understand the role of the catalyst and optimize reaction conditions, as seen in the cobalt-catalyzed α-alkylation of nitriles with alcohols. acs.org

By combining theoretical calculations with empirical results, researchers can design more efficient syntheses, predict the properties of novel molecules, and gain a fundamental understanding of chemical reactivity. researchgate.netnih.govarxiv.org

Emerging Applications and Unexplored Chemical Transformations of this compound

While specific applications for this compound are not yet widely documented, its structure as a chiral 1,3-amino alcohol positions it as a valuable building block for future research and development. Amino alcohols are critical pharmacophores in many biologically active compounds and serve as versatile intermediates in organic synthesis. researchgate.netnih.govmdpi.com

Potential emerging applications include:

Pharmaceutical Synthesis: As a chiral molecule, enantiomerically pure this compound could serve as a key precursor for novel therapeutic agents. The 1,3-amino alcohol motif is present in various bioactive compounds. nih.gov

Asymmetric Catalysis: Chiral amino alcohols are frequently used as ligands for metal catalysts or as organocatalysts themselves in asymmetric reactions, facilitating the synthesis of other chiral molecules. thieme-connect.de

Materials Science: The bifunctional nature of this compound allows for its potential incorporation into polymers. Unexplored transformations could involve polymerization reactions to create novel polyamides or polyurethanes with unique properties conferred by the pendant hydroxyl group.

Future research will likely focus on developing efficient and stereoselective synthetic routes to this compound and exploring its utility in these areas. Unexplored chemical transformations could include its derivatization into novel heterocyclic systems or its use as a scaffold for combinatorial chemistry libraries to screen for biological activity.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Aminohexan-3-ol in laboratory settings?

- Methodological Answer : this compound can be synthesized via reductive amination of ketones or selective reduction of nitriles. For example, using a chiral catalyst for enantioselective synthesis ensures stereochemical control. Building block approaches, as noted in Enamine Ltd’s catalogue, highlight its role as a precursor in multi-step organic syntheses . Optimization of reaction conditions (e.g., pH, solvent polarity) is critical to minimize side products like over-reduced amines or oxidized derivatives .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Avoid exposure to moisture and high temperatures. Personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats, is mandatory during handling. Ensure fume hoods or local exhaust ventilation to mitigate inhalation risks, as recommended in OSHA HCS guidelines . Stability studies indicate no decomposition under recommended storage conditions (2–8°C, dark environment) .

Q. What physicochemical properties of this compound are critical for experimental design?

- Methodological Answer : Key properties include pKa (~9.5 for the amine group), logP (~1.2), and solubility in polar solvents (e.g., ethanol, DMSO). These parameters influence reaction kinetics and purification strategies. Refer to CAS-derived data for molecular weight (153.6 g/mol) and structural analogs (e.g., 4-methylhexan-3-ol) to predict behavior in chromatographic separations .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm stereochemistry and functional groups, GC-MS for volatile impurities, and HPLC with UV detection for purity assessment. IR spectroscopy identifies hydroxyl and amine stretches (3200–3500 cm⁻¹). Cross-validation with high-resolution mass spectrometry (HRMS) ensures accurate molecular ion identification .

Q. How can researchers resolve contradictions in reported physicochemical properties across studies?

- Methodological Answer : Discrepancies in data (e.g., melting points, solubility) often arise from impurities or measurement protocols. Replicate experiments under standardized conditions (e.g., IUPAC guidelines) and employ orthogonal techniques (e.g., DSC for thermal analysis). Critical evaluation of synthesis pathways and starting material purity is essential, as highlighted in qualitative research frameworks .

Q. What are the key considerations for designing experiments involving this compound under varying temperature and pH conditions?

- Methodological Answer : At elevated temperatures (>40°C), monitor for thermal decomposition via TGA. Under acidic conditions (pH < 3), the amine group protonates, altering reactivity in nucleophilic substitutions. Buffer systems (e.g., phosphate, acetate) stabilize pH during kinetic studies. Pre-experimental computational modeling (e.g., DFT) predicts stability and reactive intermediates .

Q. What are the potential side reactions or byproducts encountered during synthesis, and how can they be minimized?

- Methodological Answer : Common byproducts include Schiff bases (from amine-aldehyde condensation) and over-alkylated amines. Use stoichiometric control of reducing agents (e.g., NaBH₄) and inert atmospheres to suppress oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the target compound. Reaction monitoring with TLC or in-situ IR prevents side product accumulation .

Safety and Compliance

Q. What are the acute toxicity profiles and emergency protocols for this compound exposure?

- Methodological Answer : Classified under GHS Category 4 (oral toxicity) and Category 2 (skin irritation). Immediate rinsing with water for ocular/skin exposure and oxygen therapy for inhalation are critical. Toxicity data from analogous compounds (e.g., 2-aminopyridin-3-ol) suggest LD₅₀ values >500 mg/kg (rat), warranting cautious dose escalation in in vivo studies .

Q. How should waste containing this compound be disposed of in compliance with environmental regulations?

- Methodological Answer : Neutralize amine-containing waste with dilute HCl (pH < 2) before incineration. Avoid drain disposal due to aquatic toxicity risks. Follow EPA guidelines for hazardous organic waste, including segregation and labeling. Consult institutional Environmental Health & Safety (EHS) protocols for localized regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。